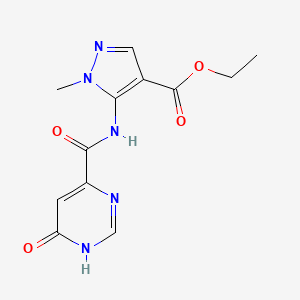

ethyl 5-(6-hydroxypyrimidine-4-carboxamido)-1-methyl-1H-pyrazole-4-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 1-methyl-5-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c1-3-21-12(20)7-5-15-17(2)10(7)16-11(19)8-4-9(18)14-6-13-8/h4-6H,3H2,1-2H3,(H,16,19)(H,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMHUXABMUXQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

In terms of mode of action, if “ethyl 5-(6-hydroxypyrimidine-4-carboxamido)-1-methyl-1H-pyrazole-4-carboxylate” does indeed interact with protein kinases, it might do so by binding to the active site of these enzymes, thereby inhibiting their activity and affecting downstream cellular processes .

The biochemical pathways affected by “this compound” would depend on its specific targets. If protein kinases are indeed the targets, then multiple signaling pathways could be affected, given the central role of these enzymes in cellular signaling .

Regarding pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is administered. Unfortunately, without specific studies on this compound, it’s difficult to provide detailed information.

The result of the action of “this compound” would be determined by its mode of action and the biochemical pathways it affects. If it inhibits protein kinases, it could potentially alter cell growth, differentiation, and migration .

Actividad Biológica

Ethyl 5-(6-hydroxypyrimidine-4-carboxamido)-1-methyl-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₁₁N₃O₃

- Molecular Weight : 197.21 g/mol

- CAS Number : 88398-78-1

1. Antiviral Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit antiviral properties. For instance, compounds with a similar structure showed significant inhibition against neuraminidase (NA), an enzyme critical for the replication of influenza viruses. In particular, derivatives containing the pyrazole moiety were found to inhibit NA with varying degrees of effectiveness, suggesting that structural modifications can enhance antiviral activity .

2. Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including the compound , possess anti-inflammatory effects. In vitro assays have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, some compounds demonstrated IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds similar to this compound were tested against various bacterial strains and exhibited promising results, indicating potential as antimicrobial agents .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, one derivative exhibited significant inhibition of both COX-1 and COX-2 enzymes, demonstrating its potential as an anti-inflammatory agent . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazole ring could enhance biological activity.

Case Study 2: Antiviral Screening

In another study focusing on antiviral properties, a series of pyrazole derivatives were screened for their ability to inhibit influenza virus replication. One compound showed an inhibition rate higher than 50%, highlighting the importance of structural features in enhancing antiviral efficacy .

Research Findings Summary Table

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C12H13N5O4

- Molecular Weight : 291.267 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the hydroxypyrimidine moiety enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit promising anticancer properties. Ethyl 5-(6-hydroxypyrimidine-4-carboxamido)-1-methyl-1H-pyrazole-4-carboxylate has been investigated for its ability to inhibit cancer cell proliferation:

- Mechanism of Action : The compound may exert its anticancer effects by interacting with protein kinases, crucial regulators in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes that lead to tumor growth and metastasis .

- Case Studies : In vitro studies have demonstrated that derivatives of pyrazole can significantly reduce the viability of various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential activity against a range of microbial pathogens:

- Antibacterial Activity : Preliminary evaluations indicate that derivatives similar to this compound exhibit effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antifungal Activity : The compound has also shown effectiveness against fungal strains like Candida albicans, making it a candidate for further research in antifungal therapies .

Research Findings and Insights

A comprehensive review of literature reveals several key insights into the applications of this compound:

Análisis De Reacciones Químicas

2.1. Pyrazole Ring Formation

The pyrazole ring synthesis involves a cyclocondensation reaction between hydrazine derivatives and enones. The mechanism includes:

-

Nucleophilic attack : The hydrazine’s nitrogen attacks the β-carbon of the enone.

-

Intermediate formation : A β-enaminone intermediate forms, which undergoes cyclization to form a pyrazoline ring.

Scheme 1 : Simplified mechanism for pyrazole formation using hydrazines and enones.

2.2. Carboxamido Linkage Formation

The amide bond between the pyrazole and pyrimidine moieties is formed via coupling reactions , such as:

-

Acid chloride coupling : Activation of the carboxylic acid group (e.g., via ClCOCOOH) followed by amide bond formation.

-

Hydroxypyrimidine reactivity : The hydroxyl group on the pyrimidine ring may participate in hydrogen bonding, stabilizing intermediates during coupling.

2.3. Tautomerism and Stability

The hydroxypyrimidine moiety can exhibit tautomerism , which may influence:

-

Hydrogen bonding : Affects solubility and reactivity.

-

Stability : Modulates thermal and chemical stability under reaction conditions.

3.1. Functional Group Reactivity

-

Amide bond : Susceptible to hydrolysis under acidic/basic conditions, potentially leading to degradation.

-

Carboxylate ester : Hydrolyzes to carboxylic acid under alkaline conditions.

-

Pyrazole ring : Electrophilic sites (e.g., C3/C5) may undergo substitution reactions.

3.2. Analytical Data

Table 2: Key Analytical Properties

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄N₆O₄ (derived from pyrazole and pyrimidine moieties) |

| Molecular Weight | ~280 g/mol (estimated) |

| Hydrogen Bonding | Donors: 2 (amide NH); Acceptors: 5 (amide O, pyrimidine O) |

Research Gaps and Future Studies

-

Regioselectivity control : Further optimization of synthesis conditions to improve yields and purity .

-

Biological screening : Systematic evaluation of enzyme inhibition (e.g., IC₅₀ values) and antimicrobial activity .

-

Stability studies : Detailed investigations into hydrolytic and thermal stability profiles.

This compound exemplifies the interplay between heterocyclic chemistry and medicinal applications, with synthesis and reactivity studies offering pathways for further exploration.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

Key Structural Differences:

- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 20a) increase electrophilicity, whereas electron-donating groups (e.g., amino in 25a) improve nucleophilic reactivity. The hydroxypyrimidine moiety balances both effects, enabling diverse interactions .

- Bioactivity: Compound 27c’s 4-chlorophenoxy group confers superior antibiofilm activity against Candida albicans, suggesting that substituent bulk and halogenation critically influence efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-(6-hydroxypyrimidine-4-carboxamido)-1-methyl-1H-pyrazole-4-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyrazole and pyrimidine precursors. A two-step approach is common:

Pyrazole Core Formation : Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 31037-02-2) is synthesized via cyclocondensation of ethyl acetoacetate with methyl hydrazine derivatives .

Pyrimidine Coupling : The amino group of the pyrazole intermediate reacts with 6-hydroxypyrimidine-4-carbonyl chloride under anhydrous conditions. Yield optimization (typically 28–45%) requires controlled pH (neutral to slightly basic) and inert atmospheres to prevent hydrolysis of the acid chloride .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and use trifluoroacetic acid as a coupling agent to enhance amide bond formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- ¹H NMR : Identify the pyrazole methyl group (δ 2.37–2.40 ppm) and ethyl ester protons (δ 1.18–1.48 ppm for CH₃, δ 4.18–4.21 ppm for CH₂). Pyrimidine hydroxyl protons appear as broad singlets (δ 11.01–13.38 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks near m/z 450–470. Discrepancies in molecular ion intensity may arise from fragmentation; use high-resolution MS (HRMS) to confirm the molecular formula .

- Resolution of Contradictions : Cross-validate with IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) and elemental analysis to confirm purity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reaction pathways for optimizing the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and intermediates in the amide coupling step. Focus on the activation energy of the nucleophilic attack between the pyrazole amine and pyrimidine carbonyl .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to identify solvents (e.g., DMF or THF) that stabilize charged intermediates and reduce energy barriers .

- Experimental Validation : Compare computational predictions with experimental yields and kinetics. For example, if simulations suggest THF improves reaction efficiency, test it experimentally and adjust reaction times accordingly .

Q. What strategies resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results?

- Methodological Answer :

- Assay Design : Standardize inhibition assays (e.g., COX-2 or TNF-α) using positive controls (e.g., celecoxib) and ensure consistent substrate concentrations .

- Data Normalization : Account for batch-to-batch variability in compound purity (use HPLC ≥98% purity) and solvent effects (e.g., DMSO concentration ≤1%) .

- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to identify binding modes with target enzymes. If activity contradicts predictions, investigate off-target interactions via proteome-wide profiling .

Q. How should hygroscopic or reactive intermediates (e.g., pyrimidine carbonyl chloride) be handled during synthesis?

- Methodological Answer :

- Storage : Store intermediates under argon at –20°C in sealed, desiccated vials. Use molecular sieves (3Å) to prevent moisture ingress .

- In Situ Preparation : Generate unstable intermediates (e.g., acid chlorides) immediately before use. For example, 6-hydroxypyrimidine-4-carbonyl chloride can be prepared by reacting the carboxylic acid with oxalyl chloride and catalytic DMF .

- Safety Protocols : Conduct reactions in gloveboxes for air-sensitive steps and use quenching solutions (e.g., sodium bicarbonate) for waste deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.